molecular formula C7H14N2O B1270075 4-Acetamidopiperidine CAS No. 5810-56-0

4-Acetamidopiperidine

Cat. No. B1270075
CAS RN: 5810-56-0
M. Wt: 142.2 g/mol
InChI Key: YLWUSMHZABTZGP-UHFFFAOYSA-N
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Description

4-Acetamidopiperidine is a chemical compound with the linear formula C7H14N2O . It is used in laboratory settings .


Synthesis Analysis

While specific synthesis methods for 4-Acetamidopiperidine were not found in the search results, piperidine derivatives have been synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-Acetamidopiperidine is represented by the linear formula C7H14N2O . Its IUPAC name is N-(4-piperidinyl)acetamide .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Acetamidopiperidine were not found in the search results, monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms .


Physical And Chemical Properties Analysis

4-Acetamidopiperidine has a boiling point of 318.5°C at 760 mmHg and a melting point of 141°C . It is a solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

A study has shown the potential of 4-Acetamidopiperidine as a corrosion inhibitor . The research involved rigorous experimentation, employing weight loss measurements, adsorption studies, and state-of-the-art computational analysis. The results revealed a pronounced decline in the corrosion rate of mild steel as the concentration of 4-acetamidopiperidine intensifies. At an impressive concentration of 500 ppm, the inhibitor exhibited a maximum inhibition efficiency of 91.1%.

Safety And Hazards

4-Acetamidopiperidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Future Directions

A recent paper discussed the use of 4-acetamidopiperidine in the development of a glucose fuel cell . The deep glucose oxidation capability makes 4-acetamidopiperidine a promising anodic electrocatalyst for sugar-based fuel cells (SFCs) .

properties

IUPAC Name

N-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWUSMHZABTZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362944
Record name 4-Acetamidopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidopiperidine

CAS RN

5810-56-0
Record name N-4-Piperidinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5810-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamidopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetamidopiperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
T Irikura, K Kasuga - Journal of Medicinal Chemistry, 1971 - ACS Publications
… However, diacyl compounds of type III do not appear to have been studied, although l-benzoyl-3-benzamidopiperidine, l-acetyl-4-acetamidopiperidine, and l-benzoyl-4…
Number of citations: 20 pubs.acs.org
M Mitsuya, T Mase, Y Tsuchiya, K Kawakami… - Bioorganic & medicinal …, 1999 - Elsevier
… A new class of 4-acetamidopiperidine derivatives has been synthesized and investigated for human muscarinic receptor subtype selectivity. Introduction of a hydrocarbon chain of …
Number of citations: 51 www.sciencedirect.com
VO Martirosyan, AA Karapetyan, RS Vartanyan… - Chemistry of …, 1994 - Springer
… DIMETHYL-4-PHENYL-4-ACETAMIDOPIPERIDINE … Synthesis of N-(2-phenethyl-2,5-dimethyl-4-phenyl-4-acetamidopiperidine (III) was carried out according to the following scheme: … N-(2-Phenethyl-2,5-dimethyl-4-phenyl-4-acetamidopiperidine …
Number of citations: 2 link.springer.com
P Jacobsen, IM Labouta, K Schaumburg… - Journal of Medicinal …, 1982 - ACS Publications
The syntheses of (3fiS, 4fiS)-4-hydroxypiperidine-3-carboxylic acid (4),(3fiS, 5Sfi)-5-hydroxypiperidine-3-carboxylic acid (20),(3RS, 4Sfí)-4-acetamidopiperidine-3-carboxylic acid (10), …
Number of citations: 29 pubs.acs.org
H Hirose, I Aoki, T Kimura, T Fujikawa… - … of Pharmacology and …, 2001 - ASPET
… We designed a new class of 4-acetamidopiperidine derivatives as the lead structure based on the structural features of both the Sicos Nova compound and oxybutynin (Hock, 1967; …
Number of citations: 26 jpet.aspetjournals.org
HM McConnell, CL Hamilton - Proceedings of the National …, 1968 - National Acad Sciences
… The resulting 2,2,6,6-tetramethyl-4-acetamidopiperidine (II) was treated with hydrogen peroxide in the standard manner6' 7 to give the corresponding nitroxide (III) in 65% yield (based …
Number of citations: 59 www.pnas.org
JD POTTER, JC SEIDEL, P LEAVIS, SS LEHRER… - researchgate.net
… Spectra of l-oxyl-2, 2, 6, 6-tetramethyl-4-acetamidopiperidine in H, O were used as standards. Digestion with pronase results in a spectrum very similar to that of free label, thereby …
Number of citations: 2 www.researchgate.net
M Mitsuya, Y Ogino, K Kawakami, M Uchiyama… - Bioorganic & medicinal …, 2000 - Elsevier
… the identification of J-104129 (1), a prototype muscarinic M 3 receptor antagonist with 120-fold greater selectivity for M 3 over M 2 receptors in a series of 4-acetamidopiperidine …
Number of citations: 25 www.sciencedirect.com
M Cazzola, MG Matera - British journal of pharmacology, 2008 - Wiley Online Library
… OrM3 is a 4-acetamidopiperidine derivative with a high degree of selectivity (120-fold) for the M 3 receptor over M 2 receptors ( Lu et al., 2006 ). It has been formulated as an oral tablet, …
Number of citations: 170 bpspubs.onlinelibrary.wiley.com
M Mitsuya, K Kawakami, Y Ogino, K Miura… - Bioorganic & medicinal …, 1999 - Elsevier
… developing new anti-muscarinic agents for bronchodilation that possess high selectivity for M3 over M2 receptors, we designed and synthesized a novel class of 4-acetamidopiperidine …
Number of citations: 20 www.sciencedirect.com

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